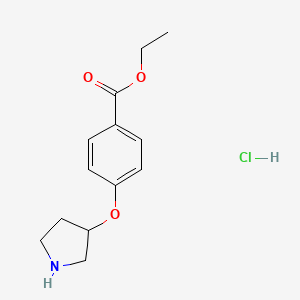
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene
Vue d'ensemble
Description
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, also known as 1-benzyl-4-propynylbenzene, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a derivative of benzene and is made up of a benzene ring with a benzyloxy group attached to the fourth carbon atom, and a propynyl group attached to the first carbon atom. It is a colorless liquid with a boiling point of 158°C and a melting point of -41°C. The compound is soluble in organic solvents such as chloroform and methanol, and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Benzene Derivatives in Biomedical Research
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene, as a benzene derivative, has been indirectly involved in biomedical research. Studies have explored various benzene derivatives and their biological effects, with a focus on their potential therapeutic applications and toxicological profiles.
Antidepressant Properties of Benzene Derivatives :
- Certain benzene derivatives have been synthesized and evaluated for their antidepressant-like effects. For instance, novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives have shown significant antidepressant-like effects in experimental models, suggesting their potential as therapeutic agents (Köksal & Bilge, 2007).
- Similarly, another set of derivatives, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, have been designed and synthesized for their dual action at serotonin receptors and serotonin transporter, indicating their potential as more efficacious antidepressants (Martínez-Esparza et al., 2001).
Toxicological Studies :
- Benzene and its derivatives have been studied for their toxicological effects. For instance, the effects of benzene exposure on pancreatic islets were examined, revealing oxidative damage and functional abnormalities, highlighting the susceptibility of pancreatic glucose metabolism to benzene toxicity (Bahadar et al., 2015).
- In another study, benzene and its metabolite hydroquinone were investigated for their toxic effects on liver and pancreatic islets, demonstrating oxidative impairment and highlighting the toxic mechanisms involved in exposure to these compounds (Bahadar et al., 2015).
Pest Control and Ecotoxicology :
- Some benzene derivatives have been explored for their use in pest control. For example, monofluoro analogues of methyl eugenol were developed and tested as alternative attractants for oriental fruit fly males, suggesting their potential in pest management programs (Liquido et al., 1998).
Propriétés
IUPAC Name |
1-phenylmethoxy-4-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h1,3-5,7-12H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGDNMBOUWSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)
![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)
![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![3-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397667.png)